LH 21 LH 21 LH 21 is a 1,2,4-triazole that acts as a cannabimimetic. It has a relatively low-affinity for the central cannabinoid (CB1) receptor (Ki = 855 nM). However, it interferes, at low nanomolar concentrations, with the action of the potent CB1 agonist WIN 55,212-2 on murine vas deferens, suggesting that LH 21 acts as a silent CB1 antagonist. Consistent with this interpretation, LH 21 diminishes the in vivo effects of WIN 55,212-2 on standard CB tetrad responses in mice and reduces food intake and body weight gain in obese Zucker rats. However, in CHO cells overexpressing CB1, LH 21 is able to elevate cAMP, suggesting that, in this model, it acts as an inverse agonist of CB1.4 Furthermore, LH 21 suppresses food intake and body weight gain in both wild-type and CB1 receptor knockout mice, indicating that this receptor is not necessary for these effects.

Brand Name: Vulcanchem
CAS No.: 611207-11-5
VCID: VC0005296
InChI: InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3
SMILES: CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C20H20Cl3N3
Molecular Weight: 408.7 g/mol

LH 21

CAS No.: 611207-11-5

Cat. No.: VC0005296

Molecular Formula: C20H20Cl3N3

Molecular Weight: 408.7 g/mol

* For research use only. Not for human or veterinary use.

LH 21 - 611207-11-5

CAS No. 611207-11-5
Molecular Formula C20H20Cl3N3
Molecular Weight 408.7 g/mol
IUPAC Name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1,2,4-triazole
Standard InChI InChI=1S/C20H20Cl3N3/c1-2-3-4-5-6-19-24-20(14-7-9-15(21)10-8-14)26(25-19)18-12-11-16(22)13-17(18)23/h7-13H,2-6H2,1H3
Standard InChI Key USJFDADYVUDVAX-UHFFFAOYSA-N
SMILES CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES CCCCCCC1=NN(C(=N1)C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl
Appearance Assay:≥98%A crystalline solid

Pharmacological Profile of LH-21

Cannabinoid CB1 Receptor Interactions

LH-21 binds to CB1 receptors with moderate affinity, exhibiting IC50 values of 631±98nM631 \pm 98 \, \text{nM} for human receptors and 690±41nM690 \pm 41 \, \text{nM} for rat receptors . Functional assays reveal inverse agonism at CB1, elevating cAMP levels in CHO cells expressing human, rat, or mouse receptors . Despite its low blood-brain barrier permeability, LH-21’s metabolic effects are attributed to peripheral CB1 modulation in adipose tissue, liver, and skeletal muscle .

Selectivity and Off-Target Effects

Unexpectedly, LH-21’s anxiolytic effects in obese mice are mediated via GPR55 receptors rather than CB1 . In CB1 knockout mice, LH-21 (60 mg/kg) suppressed food intake and body weight comparably to wild-type mice, suggesting non-CB1 pathways . This dual activity positions LH-21 as a multi-target therapeutic agent.

Synthesis and Structural Optimization

Core Synthetic Routes

LH-21 is synthesized via Huisgen 1,3-dipolar cycloaddition, leveraging copper(I)-catalyzed azide-alkyne reactions (Table 1) . Recent advancements employ cesium carbonate in dimethyl sulfoxide (DMSO) to optimize regioselectivity, achieving 77–99% yields for triazole derivatives .

Table 1: Synthetic Methods for LH-21 Analogues

MethodReagentsYield (%)Key Features
Huisgen CycloadditionCu(I), Azides, Alkynes40–67Classic route, moderate yield
Cs₂CO₃/DMSO Systemβ-Ketophosphonates, Azides77–99High regioselectivity
Ionic Liquid Catalysis[Bmim][CuCl₃], Ascorbate85–92Eco-friendly, reusable

Structure-Activity Relationships (SAR)

  • N1-Substitution: Bulky groups (e.g., 2,4-dichlorophenyl) enhance CB1 affinity .

  • Triazole Core: The 1,2,3-triazole scaffold is critical for metabolic stability and inverse agonism .

  • Peripheral Restriction: Hexyl chains at N3 reduce CNS penetration, minimizing neuropsychiatric effects .

Therapeutic Applications in Metabolic Disorders

Anti-Obesity Effects

In high-fat diet (HFD)-induced obese rats, LH-21 (3 mg/kg, 10 days) reduced body weight gain by 18% and visceral fat mass by 22% via adipose tissue modulation . Key mechanisms include:

  • Lipogenic Suppression: Downregulation of stearoyl-CoA desaturase-1 (SCD-1), leptin, and PPARγ in adipose tissue .

  • Appetite Regulation: Acute administration decreased food intake by 30% in Zucker rats, independent of CB1 .

Glucose Homeostasis Improvement

LH-21 restored insulin sensitivity in obese C57BL/6J mice, reducing fasting glucose by 25% and improving oral glucose tolerance test (OGTT) AUC by 32% . Hepatic glycogen synthesis increased 1.8-fold, indicating enhanced glucose utilization .

Cardiovascular Benefits

In KKAy mice, 3-week LH-21 treatment (3 mg/kg) lowered systolic blood pressure by 15 mmHg and reduced aortic inflammation via:

  • Adipokine Modulation: 40% decrease in serum lipocalin-2 and leptin .

  • NADPH Oxidase Inhibition: Downregulation of p22phox and gp91phox in adipose tissue .

Anxiolytic Properties and CNS Interactions

Neurochemical Mechanisms

GPR55 activation by LH-21 increased hippocampal BDNF expression by 2.1-fold, suggesting neurotrophic involvement in anxiolysis . No motor impairments or sedation were observed at therapeutic doses .

Future Directions and Clinical Translation

Ongoing Research

  • Phase I Trials: Pending investigations into pharmacokinetics and dose optimization.

  • Combination Therapies: Synergy with GLP-1 agonists for enhanced metabolic efficacy.

Challenges

  • Target Identification: Clarifying GPR55 vs. CB1 contributions to anxiolysis and metabolism.

  • Formulation Development: Enhancing oral bioavailability via nanoemulsions or prodrugs.

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